molecular formula C19H18N4 B1260641 Bilene-a

Bilene-a

Cat. No. B1260641
M. Wt: 302.4 g/mol
InChI Key: KLHZOSKFGKRMLF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bilene-a is a bilene.

Scientific Research Applications

Bile Acid Control of Metabolism and Inflammation

Bile acids are significant signaling molecules that regulate metabolism and inflammation, particularly in conditions like obesity, type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease. They function through nuclear receptors like the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), influencing genes involved in bile acid, lipid, and carbohydrate metabolism, as well as energy expenditure and inflammation (Chávez-Talavera et al., 2017).

Bile Acids in Synthesis Regulation

Bile acids are essential for lipid, nutrient, and vitamin absorption and transportation. They activate various nuclear receptors and cell signaling pathways, thereby regulating lipid, glucose, and energy metabolism. The enterohepatic circulation of bile acids plays a crucial role in whole-body lipid homeostasis (Chiang, 2009).

Nuclear Receptors in Bile Acid Metabolism

Bile acids activate nuclear receptors like FXR, pregnane X receptor, and vitamin D receptor, thereby impacting lipid, glucose, energy, and drug metabolism. This interaction is crucial for managing metabolic homeostasis and protecting against liver injury and related diseases (Li & Chiang, 2013).

Bile Acids in Vision Health

Bile acids, particularly tauroursodeoxycholic acid (TUDCA), a component of bear bile, have shown potential in preventing vision loss and retinal degeneration in mice models. This suggests a potential application in treating visual disorders (Boatright et al., 2006).

Apoptosis Regulation by Bile Acids

Ursodeoxycholic acid (UDCA) and its taurine-conjugated form (TUDCA) exhibit significant cytoprotective properties, including potent inhibition of classic pathways of apoptosis. This characteristic has therapeutic implications for diseases like Alzheimer's, Parkinson's, and Huntington's (Amaral et al., 2009).

FXR in Lipid and Glucose Metabolism

FXR, a nuclear receptor, plays a vital role in controlling multiple metabolic pathways upon activation by bile acids. It regulates bile acid synthesis, conjugation, transport, and various aspects of lipid and glucose metabolism, indicating its potential as a therapeutic target (Claudel et al., 2005).

Bile Acids in Drug Delivery Systems and Therapeutics

Bile acids are explored as drug delivery systems due to their biological surfactant nature and signaling capabilities. They have potential in selective drug targeting, enhancing drug bioavailability, and as cytotoxic and neuroprotective agents (Faustino et al., 2016).

Bile Acid Signaling in Metabolic Disease

Bile acids, as end products of cholesterol catabolism, play a critical role in lipid, glucose, and energy metabolism regulation. Disruptions in their signaling pathways contribute to various metabolic diseases, making them potential therapeutic agents (Li & Chiang, 2014).

properties

Product Name

Bilene-a

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole

InChI

InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,21-23H,12-13H2/b14-11+

InChI Key

KLHZOSKFGKRMLF-SDNWHVSQSA-N

Isomeric SMILES

C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)/N=C1

Canonical SMILES

C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)N=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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